

Neuraminidase-IN-18 in vitro neuraminidase inhibition assay protocol

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Compound of Interest

Compound Name: Neuraminidase-IN-18

Cat. No.: B12363116

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In Vitro Neuraminidase Inhibition Assay: A General Protocol

Note: No specific information or established protocols were found for a compound designated "**Neuraminidase-IN-18**." The following application note provides a detailed, generalized protocol for a fluorometric in vitro neuraminidase inhibition assay, a widely used method for characterizing potential neuraminidase inhibitors.

Application Notes

This document provides a comprehensive protocol for determining the in vitro inhibitory activity of a test compound against influenza virus neuraminidase. The assay is based on the enzymatic cleavage of the fluorogenic substrate 2'-(4-Methylumbelliferyl)- α -D-N-acetylneuraminic acid (MUNANA).^{[1][2][3]} Neuraminidase cleaves the MUNANA substrate to release the fluorescent product 4-methylumbelliferone (4-MU).^{[1][2][3]} The amount of fluorescence is directly proportional to the neuraminidase activity. In the presence of an inhibitor, the enzymatic activity is reduced, leading to a decrease in fluorescence. The 50% inhibitory concentration (IC₅₀) value is then calculated to quantify the potency of the inhibitor.^{[1][2]} This method is a robust and common approach used in influenza drug discovery and surveillance.^{[4][5]}

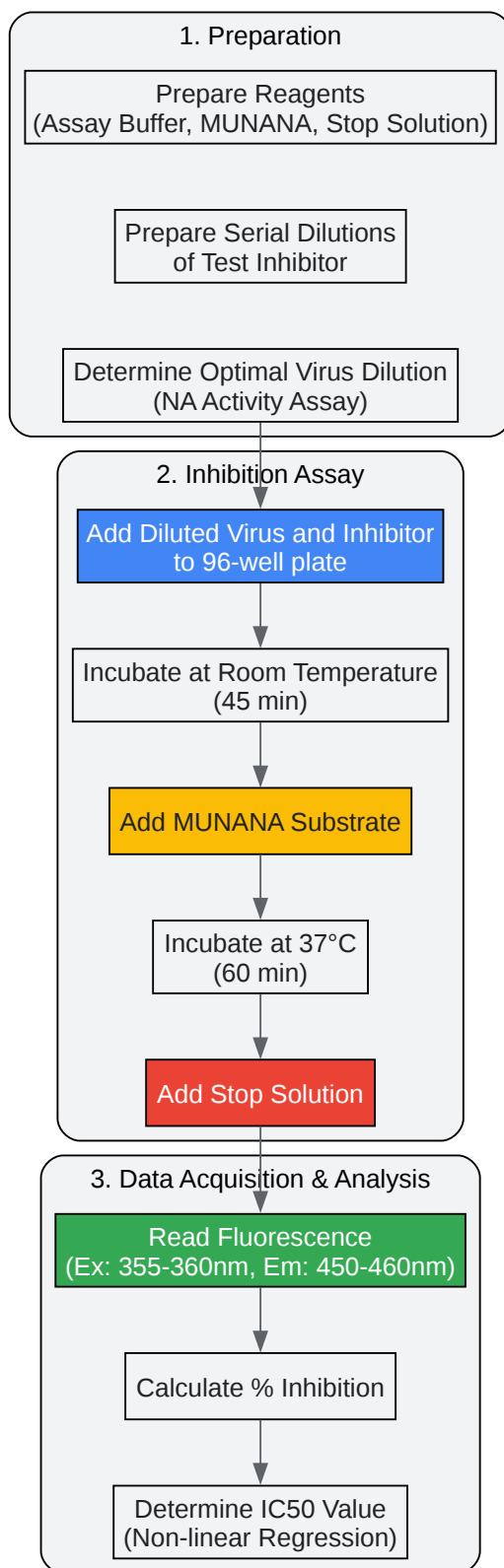
Quantitative Data Summary for Known Neuraminidase Inhibitors

The following table presents example IC₅₀ values for the well-characterized neuraminidase inhibitors, Oseltamivir carboxylate and Zanamivir, against various influenza virus subtypes. These values are typical for sensitive strains and are determined using fluorometric assays similar to the one described below.

Influenza Virus Subtype	Inhibitor	Mean IC ₅₀ (nM)
A/H1N1	Oseltamivir carboxylate	0.92 - 1.54
Zanamivir	0.61 - 0.92	
A/H3N2	Oseltamivir carboxylate	0.43 - 0.62
Zanamivir	1.48 - 2.17	
Influenza B	Oseltamivir carboxylate	5.21 - 12.46
Zanamivir	2.02 - 2.57	

(Data compiled from representative studies and may vary based on specific viral strains and assay conditions)[[6](#)]

Experimental Workflow



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Caption: Workflow for the in vitro fluorometric neuraminidase inhibition assay.

Experimental Protocol

Materials and Reagents

- Enzyme Source: Influenza virus stock (cultured in Madin-Darby Canine Kidney cells or embryonated chicken eggs).[3]
- Substrate: 2'-(4-Methylumbelliferyl)- α -D-N-acetylneuraminic acid (MUNANA).
- Fluorescent Standard: 4-Methylumbelliferone (4-MU).
- Test Compound: Neuraminidase Inhibitor (e.g., **Neuraminidase-IN-18**).
- Positive Controls: Oseltamivir carboxylate, Zanamivir.
- Assay Buffer: 33.3 mM MES, 4 mM CaCl₂, pH 6.5.[2]
- Stop Solution: 0.14 M NaOH in 83% ethanol.[2]
- Plate: Black, 96-well, flat-bottom microtiter plates.
- Equipment: Fluorometer/plate reader with excitation at ~355-360 nm and emission at ~450-460 nm.[2]

Reagent Preparation

- Assay Buffer (1x): Prepare a solution containing 33.3 mM MES and 4 mM CaCl₂. Adjust the pH to 6.5 using NaOH.[2]
- MUNANA Substrate Stock Solution (2.5 mM): Reconstitute 25 mg of MUNANA in 20 mL of distilled water. Aliquot and store at -20°C for up to one month. Avoid repeated freeze-thaw cycles.[2]
- MUNANA Working Solution (300 μ M): Dilute the 2.5 mM stock solution in 1x Assay Buffer. Prepare this solution fresh and protect it from light.[2]
- 4-MU Standard Stock Solution (6.4 mM): Dissolve 11.3 mg of 4-MU in 5 mL of absolute ethanol, then add 5 mL of 0.9% NaCl.[2] From this, prepare a working solution and serial dilutions in assay buffer for generating a standard curve.

- **Stop Solution:** Prepare a fresh solution of 0.14 M NaOH in 83% ethanol. For one plate, mix approximately 11 mL of absolute ethanol with 2.225 mL of 0.824 M NaOH.[\[2\]](#)
- **Test and Control Inhibitor Solutions:** Prepare a master stock of the test inhibitor (e.g., **Neuraminidase-IN-18**) and control inhibitors (Oseltamivir, Zanamivir) in an appropriate solvent (e.g., water or DMSO). Prepare serial dilutions at 4x the final desired concentration in 1x Assay Buffer.

Determination of Neuraminidase Activity (Virus Titration)

Before performing the inhibition assay, the optimal dilution of the virus stock must be determined. The goal is to find the dilution that yields a strong fluorescent signal within the linear range of the instrument.

- In a 96-well plate, add 50 µL of 1x Assay Buffer to columns 1-12.
- Add 50 µL of undiluted virus stock to column 1.
- Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, and continuing across the plate to column 11. Do not add virus to column 12 (no-virus control).
- Add 50 µL of the MUNANA working solution to all wells.
- Incubate the plate at 37°C for 60 minutes, protected from light.
- Stop the reaction by adding 100 µL of Stop Solution to each well.
- Read the fluorescence on a plate reader (Ex: 355 nm, Em: 460 nm).
- Select the virus dilution that provides approximately 80-90% of the maximum fluorescence signal for use in the inhibition assay.

Neuraminidase Inhibition Assay Protocol

- In a new black 96-well plate, add 25 µL of the 4x serially diluted test inhibitor and control inhibitors to the appropriate wells. For control wells (100% activity), add 25 µL of 1x Assay Buffer.

- Add 50 µL of the pre-determined optimal dilution of the virus to each well. For no-virus control wells, add 50 µL of 1x Assay Buffer.
- Add 25 µL of 1x Assay Buffer to all wells to bring the total volume to 100 µL.
- Gently tap the plate to mix and incubate at room temperature for 45 minutes.
- Initiate the enzymatic reaction by adding 50 µL of the 300 µM MUNANA working solution to all wells.
- Incubate the plate at 37°C for 60 minutes. Protect the plate from light.
- Terminate the reaction by adding 100 µL of Stop Solution to each well.
- Read the plate using a fluorometer at an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.[2]

Data Analysis

- Subtract the background fluorescence (from no-virus control wells) from all other readings.
- Calculate the percentage of neuraminidase inhibition for each inhibitor concentration using the following formula: $\% \text{ Inhibition} = 100 * (1 - (\text{RFU of test well} / \text{RFU of virus control well}))$ (where RFU is the Relative Fluorescence Unit)
- Plot the % inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a four-parameter logistic (or sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, R). The IC50 is the concentration of the inhibitor that reduces neuraminidase activity by 50%.

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